
Mercury, chloro(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, chloro(4-methoxyphenyl)-, also known as 4-Methoxyphenylmercury chloride, is an organomercury compound with the molecular formula C7H7ClHgO. This compound is characterized by the presence of a mercury atom bonded to a chlorine atom and a 4-methoxyphenyl group. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine, due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, chloro(4-methoxyphenyl)- typically involves the reaction of 4-methoxyphenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of Mercury, chloro(4-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
Mercury, chloro(4-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation and reduction reactions, altering its oxidation state and forming different mercury species.
Complexation Reactions: The compound can form complexes with various ligands, which can modify its chemical and physical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other nucleophiles, and the reactions are typically carried out in aqueous or organic solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Complexation Reactions: Ligands such as phosphines or amines are used to form complexes, often in the presence of a coordinating solvent.
Major Products Formed
Substitution Reactions: Products include various organomercury compounds with different functional groups.
Oxidation and Reduction Reactions: Products include different oxidation states of mercury, such as mercuric oxide or elemental mercury.
Complexation Reactions: Products include organomercury complexes with varying coordination environments.
科学研究应用
Mercury, chloro(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its interactions with biological molecules and its potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including its use in antimicrobial and anticancer research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Mercury, chloro(4-methoxyphenyl)- involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily due to the high affinity of mercury for sulfur atoms, which are commonly found in biological systems.
相似化合物的比较
Similar Compounds
Phenylmercury chloride: Similar structure but lacks the methoxy group.
Methylmercury chloride: Contains a methyl group instead of the 4-methoxyphenyl group.
Ethylmercury chloride: Contains an ethyl group instead of the 4-methoxyphenyl group.
Uniqueness
Mercury, chloro(4-methoxyphenyl)- is unique due to the presence of the 4-methoxyphenyl group, which imparts specific chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it distinct from other organomercury compounds.
属性
CAS 编号 |
3009-79-8 |
|---|---|
分子式 |
C7H7ClHgO |
分子量 |
343.17 g/mol |
IUPAC 名称 |
chloro-(4-methoxyphenyl)mercury |
InChI |
InChI=1S/C7H7O.ClH.Hg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q;;+1/p-1 |
InChI 键 |
ODCJBHXFAFFNEW-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=C(C=C1)[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954930.png)
![2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)](/img/structure/B11954931.png)
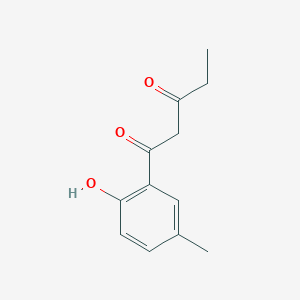
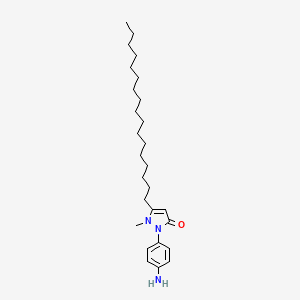
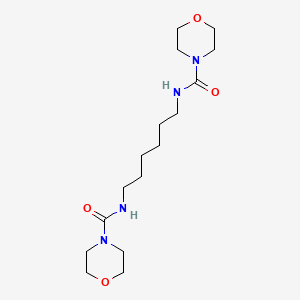


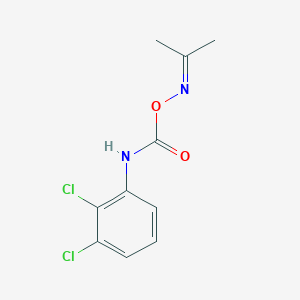
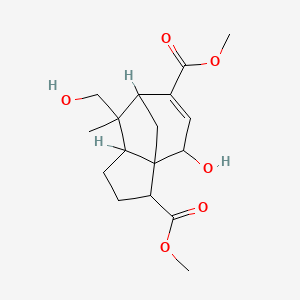
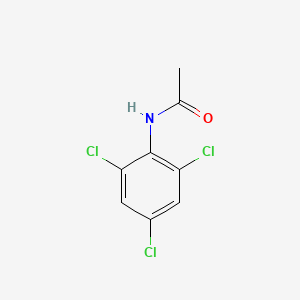
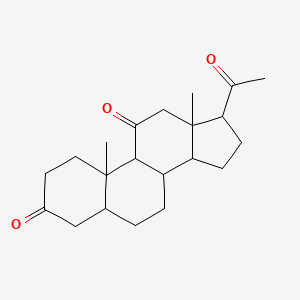
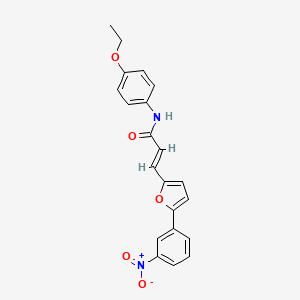
![Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate](/img/structure/B11955024.png)
